pKa Differential: 3-Cyclopropylbenzoic Acid versus Unsubstituted Benzoic Acid
3-Cyclopropylbenzoic acid exhibits a predicted pKa of 4.27 ± 0.10, representing a measurable increase in acidity relative to unsubstituted benzoic acid (pKa 4.19). This 0.08 pKa unit difference, while modest, corresponds to an approximately 1.2-fold increase in acid dissociation constant (Ka) and reflects the electron-withdrawing inductive effect of the cyclopropyl group at the meta position . The cyclopropyl group's unique σ-aromatic conjugation properties confer distinct electronic modulation compared to other alkyl substituents [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.27 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted benzoic acid: pKa = 4.19 (experimental, 25°C in water) |
| Quantified Difference | ΔpKa = -0.08; Ka(3-CPBA)/Ka(BA) ≈ 1.20 (20% increase in acidity) |
| Conditions | Predicted value using ACD/Labs Percepta; 25°C aqueous conditions |
Why This Matters
Even subtle pKa shifts influence ionization state at physiological pH, impacting compound solubility, membrane permeability, and receptor binding in drug discovery programs—factors that cannot be achieved with unsubstituted benzoic acid.
- [1] Talele, T.T. The 'Cyclopropyl Fragment' as a Versatile Player in Drug Discovery: A Structural and Pharmacological Perspective. Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. View Source
